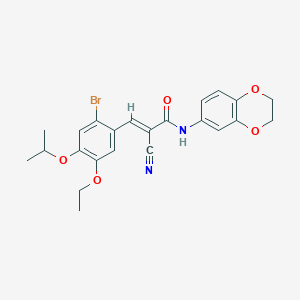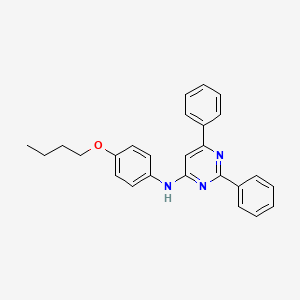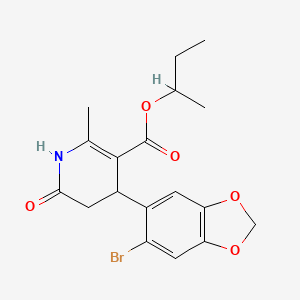
3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acrylamides like our compound of interest typically involves condensation reactions under basic conditions. For instance, Kariuki et al. (2022) reported synthesizing a related acrylamide in 90% yield from condensation of specific carbaldehyde and cyanoacetamide in ethanol, indicating a potential pathway that could be adapted for our target compound (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Molecular Structure Analysis
The molecular structure of acrylamides is often confirmed using spectroscopic methods such as NMR and X-ray diffraction. For example, Bondock et al. (2014) utilized these techniques to confirm the stereochemistry and structure of synthesized acrylamides, underscoring the importance of such analytical methods in characterizing our compound of interest (Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, & Fun, 2014).
Chemical Reactions and Properties
Acrylamides can undergo various chemical reactions, including cyclization and addition reactions, depending on the functional groups present. Zhuo, Wyler, and Schenk (1995) explored cycloadditions with unsaturated acyl cyanides, providing insights into the types of reactions that our target compound might participate in, given its acrylamide and cyano groups (Zhuo, Wyler, & Schenk, 1995).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, melting point, and crystallinity, can significantly affect their application. Studies like that of Gupta et al. (2013) on similar compounds can provide a foundation for understanding these aspects by analyzing thermal properties and crystal growth behavior (Gupta, Rai, Inbanathan, & Fleck, 2013).
Applications De Recherche Scientifique
Synthesis and Characterization
Acrylamide derivatives are synthesized through various chemical reactions, with some studies focusing on their potential as corrosion inhibitors or for their unique physical properties. For instance, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper highlight the importance of chemical and electrochemical methods in understanding the behavior of these compounds (Abu-Rayyan et al., 2022).
Herbicidal and Antimicrobial Activities
The herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrates the potential of acrylamide derivatives in agricultural applications. These compounds have shown efficacy as herbicidal inhibitors of PSII electron transport, indicating a novel class of herbicides (Wang et al., 2004). Additionally, the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives from acylthioureas suggest significant antimicrobial effects, especially on strains known for their biofilm-forming capabilities (Limban et al., 2011).
Material Science and Polymer Chemistry
In the field of material science, the controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT showcases the potential of these compounds in creating polymers with specific characteristics and applications (Mori et al., 2005). This approach to polymerization emphasizes the versatility of acrylamide derivatives in designing materials with tailored properties.
Propriétés
IUPAC Name |
(E)-3-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c1-4-28-20-10-15(18(24)12-22(20)31-14(2)3)9-16(13-25)23(27)26-17-5-6-19-21(11-17)30-8-7-29-19/h5-6,9-12,14H,4,7-8H2,1-3H3,(H,26,27)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNXZRUOARDEAM-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCCO3)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2)OCCO3)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![8-[4-(2,4-dichlorophenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4625671.png)
![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)

![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)
![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)